REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].ClC(Cl)C.[C:10]([OH:20])(=[O:19])[C:11]1[C:12]([O:17][CH3:18])=[CH:13][CH:14]=[CH:15][CH:16]=1.[Cl-].[Na+]>>[Cl:1][S:2]([C:15]1[CH:14]=[CH:13][C:12]([O:17][CH3:18])=[C:11]([CH:16]=1)[C:10]([OH:20])=[O:19])(=[O:5])=[O:3] |f:3.4|
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(=CC=CC1)OC)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
ice water
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 40° and after a further hour
|
Type
|
TEMPERATURE
|
Details
|
warmed to 65°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at 65°-70° for 17 hrs
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].ClC(Cl)C.[C:10]([OH:20])(=[O:19])[C:11]1[C:12]([O:17][CH3:18])=[CH:13][CH:14]=[CH:15][CH:16]=1.[Cl-].[Na+]>>[Cl:1][S:2]([C:15]1[CH:14]=[CH:13][C:12]([O:17][CH3:18])=[C:11]([CH:16]=1)[C:10]([OH:20])=[O:19])(=[O:5])=[O:3] |f:3.4|
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(=CC=CC1)OC)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
ice water
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 40° and after a further hour
|
Type
|
TEMPERATURE
|
Details
|
warmed to 65°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at 65°-70° for 17 hrs
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |